![molecular formula C13H13BrF2N2O2 B3049727 Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate CAS No. 2173991-81-4](/img/structure/B3049727.png)
Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate
Overview
Description
“Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate” is a chemical compound. Based on its name, it likely contains an indazole core, which is a type of nitrogen-containing heterocycle . It also has a bromine atom, a difluoromethyl group, and a tert-butyl carboxylate group attached to the indazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray diffraction . This technique allows for the investigation of bond lengths, bond angles, and the packing of molecules in crystals .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions like protodeboronation . This reaction involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties may include melting point, solubility, and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
Tert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate: can serve as a valuable boron reagent in Suzuki–Miyaura (SM) cross-coupling reactions . Here’s why:
Protodeboronation Strategies
Protodeboronation involves the removal of a boron group from an organoboron compoundTert-butyl 6-bromo-4-(difluoromethyl)-1H-indazole-1-carboxylate can be used in this context . For example:
Synthesis of Novel Pyrazolo-Triazines
This compound has been employed in the synthesis of novel pyrazolo-triazines . Here’s a brief overview:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 6-bromo-4-(difluoromethyl)indazole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrF2N2O2/c1-13(2,3)20-12(19)18-10-5-7(14)4-8(11(15)16)9(10)6-17-18/h4-6,11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCHOLPJWIZLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC(=CC(=C2C=N1)C(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501129979 | |
Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-bromo-4-(difluoromethyl)-1h-indazole-1-carboxylate | |
CAS RN |
2173991-81-4 | |
Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indazole-1-carboxylic acid, 6-bromo-4-(difluoromethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501129979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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